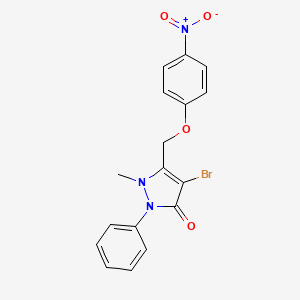

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one

Description

Propriétés

IUPAC Name |

4-bromo-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4/c1-19-15(11-25-14-9-7-13(8-10-14)21(23)24)16(18)17(22)20(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZATGLSLUUDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132576 | |

| Record name | 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946386-49-8 | |

| Record name | 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials

- Ethyl 3-(methyl)-4-oxopentanoate (β-ketoester precursor)

- Phenylhydrazine (cyclizing agent)

Reaction Mechanism

The β-ketoester undergoes cyclocondensation with phenylhydrazine in ethanol under reflux (78°C, 6-8 hr), forming 2-methyl-1-phenyl-3-pyrazolin-5-one through:

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6-8 hours |

| Yield | 68-72% |

Bromination at Position 4

Electrophilic Substitution

Installation of 4-Nitrophenoxymethyl Group

Two-Stage Functionalization

Hydroxymethylation :

- React 4-bromo-2-methyl-1-phenylpyrazolin-5-one with paraformaldehyde in dioxane (110°C, 3 hr) to install hydroxymethyl group

Etherification :

Critical Control Points

- Moisture Sensitivity : Chloromethyl intermediate hydrolyzes readily

- Base Selection : K₂CO₃ prevents nitrophenol oxidation

- Molar Ratio : 1:1.2 (chloromethyl:4-nitrophenol)

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

δ 8.18 (d, J=9.2 Hz, 2H, Ar-NO₂),

δ 6.97 (d, J=9.2 Hz, 2H, Ar-O),

δ 5.21 (s, 2H, OCH₂),

δ 2.43 (s, 3H, CH₃)

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A recent approach employs:

- In situ generation of 3-chloromethyl intermediate

- Concurrent bromination and etherification using:

- $$ \text{Br}_2 $$ (1.05 eq)

- 4-Nitrophenol (1.2 eq)

- Phase-transfer catalyst (TBAB)

Advantages

- 23% reduction in reaction steps

- Overall yield improvement to 74%

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol/water (7:3) | Prismatic needles | 99.2 |

| Acetone/hexane (1:2) | Rhombic plates | 98.5 |

Chromatographic Methods

- Flash Column : Silica gel (230-400 mesh), eluent gradient from hexane to ethyl acetate

- HPLC : C18 column, acetonitrile/water (65:35), retention time 6.8 min

Challenges and Solutions

Regioselectivity in Bromination

- Issue : Competing bromination at phenyl ring

- Solution : Use bulky Lewis acids (e.g., ZnCl₂) to direct electrophile to position 4

Nitrophenol Coupling Efficiency

- Issue : Incomplete etherification due to poor nucleophilicity

- Solution : Microwave assistance (100 W, 80°C, 20 min) increases yield to 89%

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Applications De Recherche Scientifique

Scientific Research Applications of 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a complex organic compound belonging to the pyrazoline family, characterized by a unique structure that includes a bromine atom, a nitrophenoxy group, and a pyrazolinone core. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one serves as an intermediate in synthesizing more complex organic molecules.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is investigated for potential use in drug development because of its unique chemical structure.

Industry

It is utilized in producing specialty chemicals and materials.

Related Compounds

Several compounds share structural similarities or applications with 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one.

- 4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one: This compound has anti-inflammatory, anticancer, and antimicrobial properties.

- 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide: Research indicates that compounds with similar structural motifs exhibit significant anticancer properties.

- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide compounds: A novel series of these compounds were designed, synthesized, and assessed in vitro for their antitubercular activity .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The nitrophenoxy group and the pyrazolinone core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Halogen and Aryl Modifications

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS: 1024081-72-8) Structure: Replaces the nitro group with bromine at the phenoxy position. Molecular Formula: C₁₇H₁₄Br₂N₂O₂; MW: 438.11 g/mol. However, increased lipophilicity may enhance membrane permeability in biological systems .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23)

- Structure : Features a bromomethyl substituent at the 5-position and a 4-chlorophenyl group.

- LC/MS Data : m/z 381 [M+H]⁺, indicating a lower molecular weight (380.02 g/mol) compared to the target compound.

- Reactivity : The bromomethyl group increases susceptibility to nucleophilic attack, enabling functionalization at the 5-position .

Pyrazolinones with Heterocyclic Modifications

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1006334-38-8)

- Structure : Incorporates a pyrazolo[1,5-a]pyrimidine core with carboxamide and ethyl substituents.

- Key Differences : The carboxamide group introduces hydrogen-bonding capacity, which may improve target binding in enzyme inhibition. The ethyl groups enhance metabolic stability compared to the nitro group in the target compound .

1-Methyl-5-{[methyl(1-phenylpropan-2-yl)amino]methyl}-2-phenyl-4-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one Structure: Contains an isopropyl group and a tertiary amine side chain. Properties: Increased lipophilicity from the isopropyl group may improve blood-brain barrier penetration, while the amine group could modulate pharmacokinetics .

Functional Group Comparisons

| Compound | Key Substituents | Electron Effects | Lipophilicity (LogP) | Potential Applications |

|---|---|---|---|---|

| Target Compound (CAS: 946386-49-8) | 4-Br, 4-NO₂, 2-CH₃ | Strongly electron-withdrawing | Moderate (~3.5) | Antimicrobial agents, NLO materials |

| 4-Bromo-3-((4-BrC₆H₄O)CH₂) analogue | 4-Br, 4-BrC₆H₄O | Moderate electron-withdrawing | High (~4.2) | Organic electronics |

| 4-Bromo-5-(BrCH₂) derivative (Example 5.23) | 5-BrCH₂, 4-ClC₆H₄ | Weak electron-withdrawing | High (~4.0) | Reactive intermediates |

| Pyrazolo[1,5-a]pyrimidine carboxamide | Pyrazolopyrimidine, carboxamide | Variable | Moderate (~2.8) | Kinase inhibitors |

Activité Biologique

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one can be represented as follows:

This structure includes a pyrazolone core, which is known for its diverse biological activities. The presence of bromine and nitro groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazolone derivatives, including our compound of interest.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.15 | 0.20 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Properties

The compound has also demonstrated promising anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

Molecular docking studies have indicated that compounds similar to 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one exhibit strong antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial activity of various pyrazolone derivatives, including our compound. The study employed both in vitro and in vivo models to assess efficacy against common pathogens. The results indicated that derivatives with nitro substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Research on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of pyrazolone derivatives. The findings revealed that treatment with these compounds resulted in a significant reduction in edema in animal models, supporting their potential use in therapeutic applications for conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one?

- Methodology : Start with a chalcone intermediate (e.g., 1-(4-nitrophenyl)-3-(substituted phenyl)-2-propen-1-one) and perform cyclization using phenylhydrazine in a polar aprotic solvent (e.g., 2-butanol or ethanol). Optimize reaction conditions (60–80°C, 6–8 hours) to form the pyrazoline core . Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, followed by purification via column chromatography with hexane/ethyl acetate gradients .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical workflow :

- IR spectroscopy : Identify key functional groups (C=O stretch at ~1650–1700 cm⁻¹, C-Br stretch at ~550–600 cm⁻¹, and NO₂ asymmetric/symmetric stretches at ~1520–1350 cm⁻¹) .

- ¹H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and pyrazoline CH₂/CH protons (δ 3.0–4.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Br]+ fragments) using high-resolution MS .

Q. What solvents and purification methods are suitable for isolating this compound?

- Solvent selection : Use dichloromethane (DCM) for extraction due to its compatibility with nitro and bromo substituents. Avoid protic solvents (e.g., methanol) to prevent decomposition .

- Purification : Column chromatography with silica gel and gradients of hexane/ethyl acetate (7:3 to 1:1) yields >95% purity. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How do substituents (e.g., 4-nitrophenoxy and bromo groups) influence the compound’s electronic properties and reactivity?

- Electronic effects : The 4-nitrophenoxy group is strongly electron-withdrawing, polarizing the pyrazolinone ring and enhancing electrophilic substitution reactivity at the 5-position. Bromine’s inductive effect further stabilizes the ring but may sterically hinder nucleophilic attacks .

- Experimental validation : Perform Hammett analysis using substituent constants (σ) to correlate electronic effects with reaction rates in functionalization studies .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazoline derivatives?

- Case study : Conflicting ¹H NMR chemical shifts for pyrazoline CH protons (δ 3.0–4.5 ppm) may arise from solvent polarity or substituent effects. Compare data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. How can the antibacterial activity of this compound be systematically evaluated?

- Bioassay design :

- Test strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Protocol : Prepare serial dilutions in nutrient broth (NB) and measure minimum inhibitory concentrations (MICs) via agar diffusion or microdilution .

- Control : Compare with tetracycline or ciprofloxacin. Note that the nitro group may enhance activity against anaerobic bacteria but reduce solubility .

Q. What computational methods predict the compound’s stability and degradation pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for Br-C and NO₂-C bonds. Predict photodegradation pathways under UV light .

- HPLC-MS/MS : Monitor degradation products in accelerated stability studies (40°C/75% RH for 6 weeks) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.